

Tivozanib Hydrate: An In-Depth Technical Guide to Off-Target Molecular Interactions

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Compound of Interest

Compound Name: Tivozanib hydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target molecular effects of **Tivozanib hydrate**, a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor. While highly selective for its primary targets, Tivozanib exhibits a range of off-target activities that are crucial to understand for a complete safety and efficacy profile. This document summarizes quantitative data on its kinase inhibition profile, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and drug development.

Quantitative Analysis of Tivozanib's Kinase Inhibition Profile

Tivozanib is recognized for its high potency against VEGFR-1, -2, and -3. However, comprehensive kinase profiling reveals inhibitory activity against a broader spectrum of kinases, particularly at higher concentrations. The following tables summarize the in vitro inhibitory activity of Tivozanib against its primary targets and a range of off-target kinases.

Table 1: Inhibitory Activity of Tivozanib against Primary VEGFR Targets

Target	IC50 (nM)	Reference(s)
VEGFR-1 (Flt-1)	0.21, 30	[1] [2]
VEGFR-2 (KDR/Flk-1)	0.16, 6	[1]
VEGFR-3 (Flt-4)	0.24, 15	[1]

Table 2: Off-Target Kinase Inhibition Profile of Tivozanib

Off-Target Kinase	IC50 (nM)	Percent Inhibition (%) @ Concentration	Reference(s)
c-Kit	78	≥ 50% @ 10 nM	[1]
PDGFR-α	40	-	[1]
PDGFR-β	49	-	[1]
EphB2	24	-	[2]
BRK	48	≥ 50% @ 100 nM	[1]
Tie2	78	-	[2]
JAK3	-	≥ 50% @ 10 nM	[1]
CSF1R	-	≥ 50% @ 10 nM	[1]
Abl1	-	≥ 50% @ 10 nM	[1]
Multiple Kinases	-	39 kinases inhibited by ≥ 50% @ 100 nM	[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Tivozanib's molecular interactions.

In Vitro Biochemical Kinase Inhibition Assay (Radiolabeled ATP Filter Binding Assay)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate from ATP into a substrate.

Materials:

- Recombinant human kinase (e.g., c-Kit, PDGFR- β)
- Kinase-specific substrate peptide or protein
- **Tivozanib hydrate**, serially diluted in DMSO
- Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β -mercaptoethanol)
- [γ -³²P]ATP or [γ -³³P]ATP
- Unlabeled ATP
- Phosphocellulose filter plates (e.g., P81)
- 0.5% Phosphoric acid
- Scintillation counter

Procedure:

- Prepare a kinase reaction mixture containing the kinase, its specific substrate, and kinase reaction buffer.
- Add serially diluted Tivozanib or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ -³²P]ATP (final concentration typically at or near the K_m for ATP).

- Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.
- Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
- Spot a portion of the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP will not.
- Wash the filter plate multiple times with 0.5% phosphoric acid to remove unbound [γ - ^{32}P]ATP.
- Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
- Calculate the percent inhibition for each Tivozanib concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This is a non-radioactive, high-throughput assay that measures kinase activity based on fluorescence resonance energy transfer (FRET).

Materials:

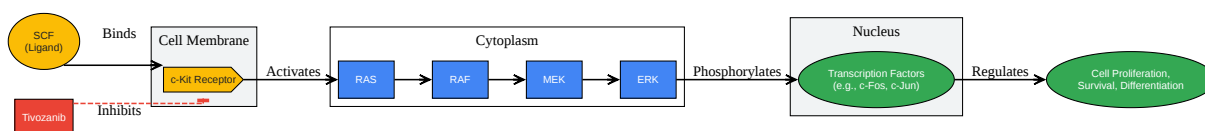
- Recombinant human kinase
- Biotinylated kinase substrate
- **Tivozanib hydrate**, serially diluted in DMSO
- Kinase reaction buffer
- ATP
- HTRF detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.
- HTRF-compatible microplate reader

Procedure:

- Dispense serially diluted Tivozanib or DMSO into the wells of a microplate.
- Add the kinase and biotinylated substrate to the wells and incubate to allow for compound binding.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction for a specific time at room temperature.
- Stop the reaction and initiate detection by adding the HTRF detection reagents in a buffer containing EDTA. The europium-labeled antibody will bind to the phosphorylated substrate, and the streptavidin-XL665 will bind to the biotin moiety of the substrate.
- Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for the detection reagents to bind.
- Measure the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
- The ratio of the emission at 665 nm to 620 nm is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition and IC50 values as described for the radiometric assay.^{[8][9][10][11][12]}

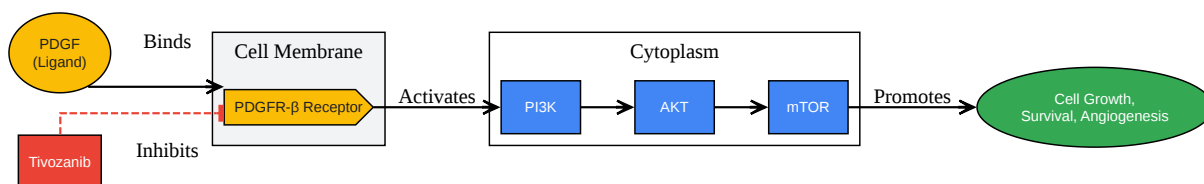
Visualization of Off-Target Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Tivozanib's off-target interactions.



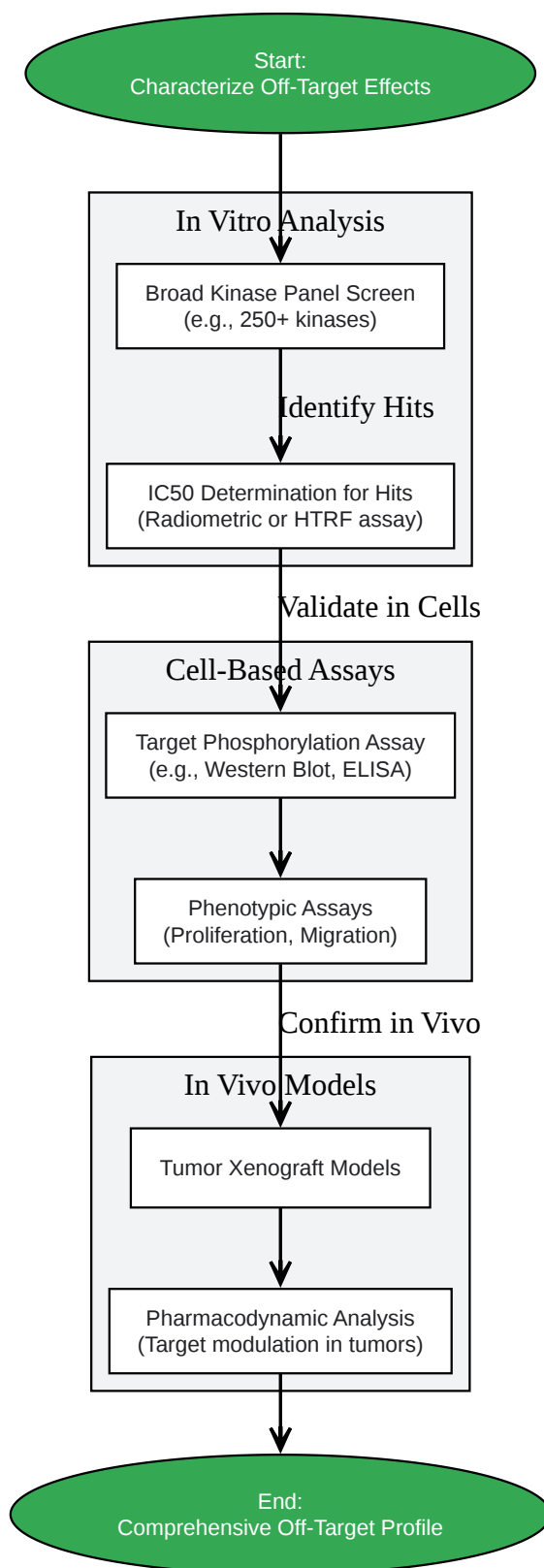
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Caption: Tivozanib's off-target inhibition of the c-Kit signaling pathway.



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Caption: Tivozanib's off-target inhibition of the PDGFR-β signaling pathway.



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Caption: A logical workflow for characterizing Tivozanib's off-target effects.

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